
2-(R)-Hydroxy-2-(o-chlorophenyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-®-Hydroxy-2-(o-chlorophenyl)cyclohexanone is a compound that belongs to the class of cyclohexanones It is structurally characterized by the presence of a hydroxy group and an o-chlorophenyl group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-®-Hydroxy-2-(o-chlorophenyl)cyclohexanone can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 2-chlorophenylmagnesium bromide, followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene. The oxidation of this intermediate with potassium permanganate yields the corresponding hydroxyketone .
Industrial Production Methods
In industrial settings, the production of 2-®-Hydroxy-2-(o-chlorophenyl)cyclohexanone typically involves large-scale reactions using commercially available and safe materials. The process is optimized to ensure high yields and minimal use of toxic reagents. For example, the use of non-toxic bromine and the avoidance of corrosive acids in the dehydration step are some of the advantages of modern industrial methods .
Chemical Reactions Analysis
Types of Reactions
2-®-Hydroxy-2-(o-chlorophenyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The o-chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-®-Hydroxy-2-(o-chlorophenyl)cyclohexanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of anesthetics and analgesics.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-®-Hydroxy-2-(o-chlorophenyl)cyclohexanone involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in its anesthetic and analgesic effects. The compound also interacts with opioid receptors, monoaminergic receptors, muscarinic receptors, and voltage-sensitive calcium ion channels .
Comparison with Similar Compounds
Similar Compounds
Ketamine: A well-known anesthetic and analgesic with a similar cyclohexanone structure.
Norketamine: A metabolite of ketamine with similar pharmacological properties.
Dehydronorketamine: Another metabolite of ketamine with distinct biological activities .
Uniqueness
2-®-Hydroxy-2-(o-chlorophenyl)cyclohexanone is unique due to its specific structural features and the presence of the o-chlorophenyl group, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a compound of significant interest in various research fields .
Properties
Molecular Formula |
C12H13ClO2 |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
(2R)-2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C12H13ClO2/c13-10-6-2-1-5-9(10)12(15)8-4-3-7-11(12)14/h1-2,5-6,15H,3-4,7-8H2/t12-/m1/s1 |
InChI Key |
TXHGZWYEGMFTJB-GFCCVEGCSA-N |
Isomeric SMILES |
C1CC[C@](C(=O)C1)(C2=CC=CC=C2Cl)O |
Canonical SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


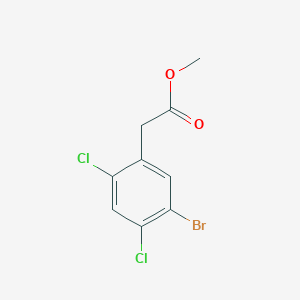
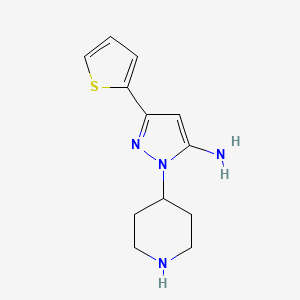
![4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol](/img/structure/B13427565.png)
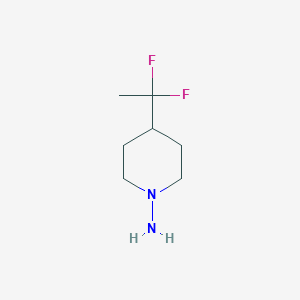
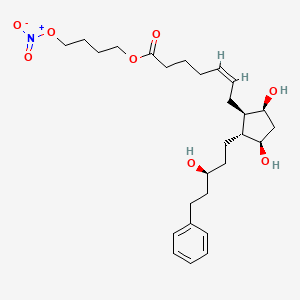
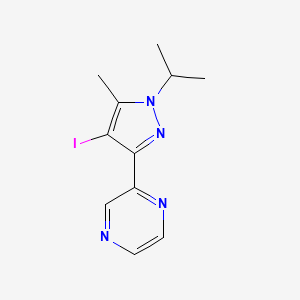
![1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427597.png)


![1-[(2R,3R,4S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13427621.png)
![(3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13427629.png)



